Positional Isomer Substitution Patterns
Among C₇H₆Br₂FN positional isomers, the 2,4-dibromo-5-fluoro substitution pattern of the target compound (SMILES: NCc1cc(F)c(Br)cc1Br) is distinct from the 4,5-dibromo-2-fluoro substitution pattern (SMILES: C1=C(C(=CC(=C1Br)Br)F)CN, CAS 1804933-07-0) . The target compound places the fluorine atom at position 5, flanked by bromine at position 4 and hydrogen at position 6, whereas the 4,5-isomer positions fluorine at position 2 adjacent to the aminomethyl group. This specific 2,4,5-arrangement creates two chemically distinct bromine atoms: the 2-bromo group is ortho to the aminomethyl group and meta to fluorine, while the 4-bromo group is para to the aminomethyl group and ortho to fluorine, enabling differential reactivity in sequential palladium-catalyzed cross-coupling reactions .
| Evidence Dimension | Substitution pattern – bromine and fluorine positions on the benzene ring |
|---|---|
| Target Compound Data | 2,4-Dibromo-5-fluorobenzylamine: Br at positions 2 and 4; F at position 5; CH₂NH₂ at position 1. SMILES: NCc1cc(F)c(Br)cc1Br . |
| Comparator Or Baseline | 4,5-Dibromo-2-fluorobenzylamine (CAS 1804933-07-0): Br at positions 4 and 5; F at position 2; CH₂NH₂ at position 1. SMILES: C1=C(C(=CC(=C1Br)Br)F)CN . 2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8): Br at positions 2 and 6; F at position 4; CH₂NH₂ at position 1 . |
| Quantified Difference | The 2,4-dibromo-5-fluoro pattern is the only isomer with bromine atoms occupying ortho and para positions relative to each other on the same ring face, with fluorine placed at a meta position with respect to the 2-bromo and ortho with respect to the 4-bromo. This is structurally distinct from all six other C₇H₆Br₂FN positional isomers identified in commercial catalogues. |
| Conditions | Structural comparison based on canonical SMILES strings, InChI keys, and IUPAC nomenclature from vendor technical datasheets and chemical databases. |
Why This Matters
The 2,4-dibromo-5-fluoro substitution pattern is the only isomer providing two bromine atoms at electronically differentiated positions (ortho and para to each other), potentially enabling sequential, chemoselective cross-coupling reactions that are critical for constructing asymmetric biaryl and heterocyclic scaffolds in medicinal chemistry.
- [1] Silverman, R.B.; Hawe, W.P. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 1995, 9(3), 203-215. DOI: 10.3109/14756369509021486. View Source
- [2] Kuujia.com. 2,6-Dibromo-4-fluorobenzylamine (CAS 1803784-82-8) pricing and specifications. Accessed April 2026. View Source
